![molecular formula C11H7F2NO3 B12878601 3-(4-(Difluoromethyl)benzo[d]oxazol-2-yl)acrylic acid](/img/structure/B12878601.png)
3-(4-(Difluoromethyl)benzo[d]oxazol-2-yl)acrylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-(Difluoromethyl)benzo[d]oxazol-2-yl)acrylic acid is a compound that belongs to the class of benzoxazole derivatives. Benzoxazole derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of the difluoromethyl group in this compound adds to its unique chemical properties, making it a subject of interest in various scientific research fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(Difluoromethyl)benzo[d]oxazol-2-yl)acrylic acid typically involves the following steps:
Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized from 2-aminophenol and a suitable carboxylic acid derivative through a cyclization reaction. This step often requires the use of dehydrating agents such as phosphorus oxychloride or polyphosphoric acid.
Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced using difluoromethylating reagents such as difluoromethyl iodide or difluoromethyl sulfone. This step may involve the use of a base such as potassium carbonate or sodium hydride.
Formation of the Acrylic Acid Moiety: The acrylic acid moiety can be introduced through a Heck reaction or a Wittig reaction, using appropriate starting materials and catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.
化学反応の分析
Types of Reactions
3-(4-(Difluoromethyl)benzo[d]oxazol-2-yl)acrylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the difluoromethyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoxazole derivatives.
科学的研究の応用
3-(4-(Difluoromethyl)benzo[d]oxazol-2-yl)acrylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-(4-(Difluoromethyl)benzo[d]oxazol-2-yl)acrylic acid involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to inhibition or activation of specific biological processes. The benzoxazole ring can interact with nucleic acids or proteins, affecting their function and leading to various biological effects.
類似化合物との比較
Similar Compounds
Aleglitazar: An antidiabetic agent containing an oxazole ring.
Ditazole: A platelet aggregation inhibitor with an oxazole moiety.
Mubritinib: A tyrosine kinase inhibitor with a benzoxazole structure.
Oxaprozin: A COX-2 inhibitor with an oxazole ring.
Uniqueness
3-(4-(Difluoromethyl)benzo[d]oxazol-2-yl)acrylic acid is unique due to the presence of the difluoromethyl group, which imparts distinct chemical properties and enhances its biological activity. This makes it a valuable compound for further research and development in various scientific fields.
特性
分子式 |
C11H7F2NO3 |
|---|---|
分子量 |
239.17 g/mol |
IUPAC名 |
(E)-3-[4-(difluoromethyl)-1,3-benzoxazol-2-yl]prop-2-enoic acid |
InChI |
InChI=1S/C11H7F2NO3/c12-11(13)6-2-1-3-7-10(6)14-8(17-7)4-5-9(15)16/h1-5,11H,(H,15,16)/b5-4+ |
InChIキー |
VBDXSNVEMFXVMB-SNAWJCMRSA-N |
異性体SMILES |
C1=CC(=C2C(=C1)OC(=N2)/C=C/C(=O)O)C(F)F |
正規SMILES |
C1=CC(=C2C(=C1)OC(=N2)C=CC(=O)O)C(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


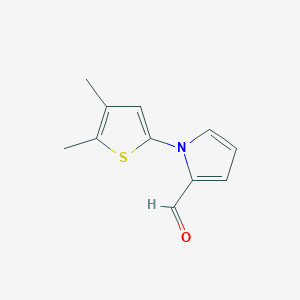
![2-(Bromomethyl)benzo[d]oxazole-5-acetic acid](/img/structure/B12878535.png)
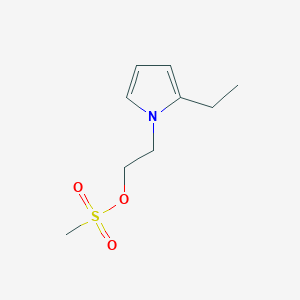
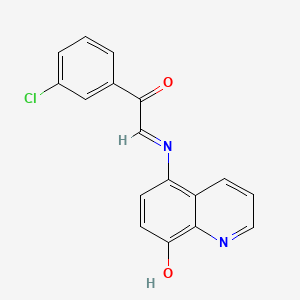
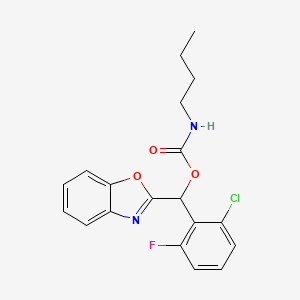
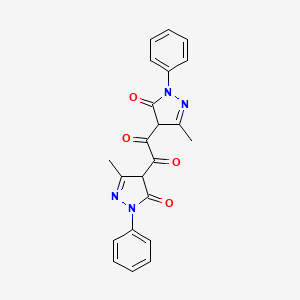
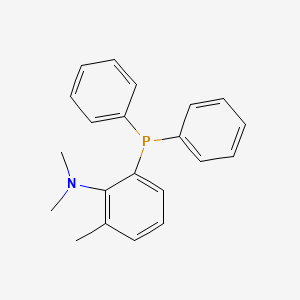
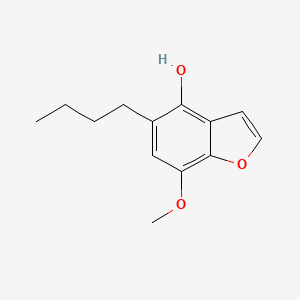
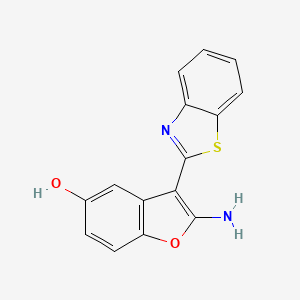
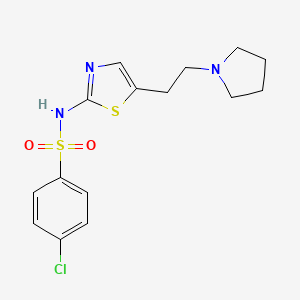
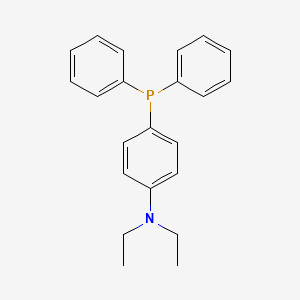
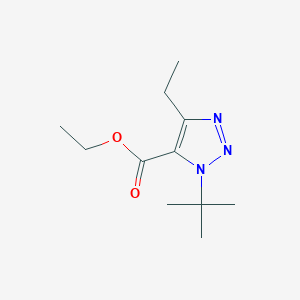
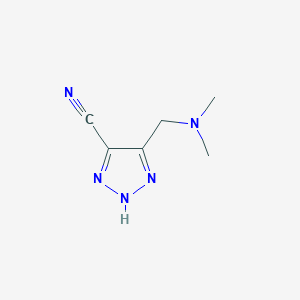
![4-Cyano-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide](/img/structure/B12878596.png)
